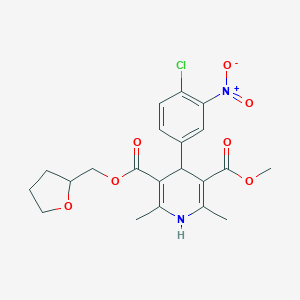![molecular formula C20H16N2O2 B280595 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It may also interact with cellular membranes and disrupt their functions.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of certain enzymes and proteins. It may also have antioxidant properties and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and is compatible with various analytical techniques. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Another direction is its application in material science, where it can be used to develop new fluorescent materials and electronic devices. Additionally, its potential as an anti-inflammatory agent and antioxidant needs to be explored further.
Conclusion
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity. The compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and synthesizing other compounds. However, further studies are needed to fully understand its mechanism of action and optimize its efficacy and safety in different applications.
Synthesemethoden
The synthesis of 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate involves the reaction between 4-bromo-1,8-naphthalic anhydride and 1,2-diaminobenzene in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In organic synthesis, it has been used as a building block to synthesize various other compounds. In material science, it has been used to prepare fluorescent polymers and materials for electronic devices.
Eigenschaften
Molekularformel |
C20H16N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[4-(benzo[f]benzimidazol-3-ylmethyl)phenyl] acetate |
InChI |
InChI=1S/C20H16N2O2/c1-14(23)24-18-8-6-15(7-9-18)12-22-13-21-19-10-16-4-2-3-5-17(16)11-20(19)22/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
ZWRZMOOSKFCSPP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)CN2C=NC3=CC4=CC=CC=C4C=C32 |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)CN2C=NC3=CC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


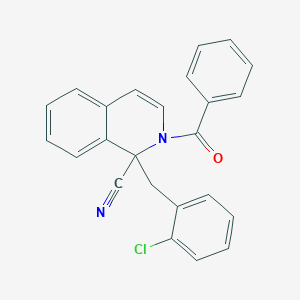

![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
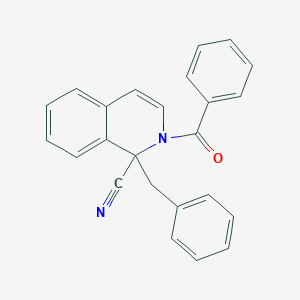
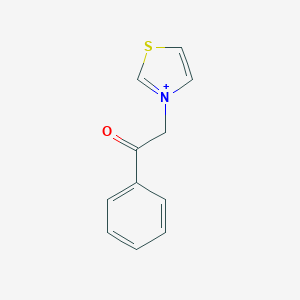

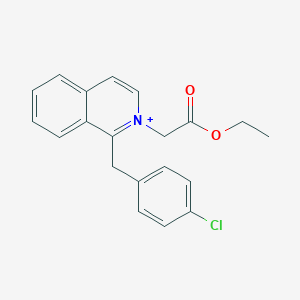


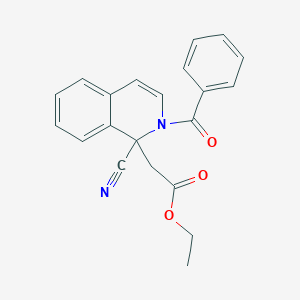
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
